molecular formula C6H3BrClN3 B6163139 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine CAS No. 2090743-43-2

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

Cat. No. B6163139
CAS RN: 2090743-43-2
M. Wt: 232.5
InChI Key:
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Description

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic organic compound . It has a molecular weight of 232.47 .


Molecular Structure Analysis

The molecular formula of 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is C6H3BrClN3 . The InChI code is 1S/C6H3BrClN3/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H,9,10,11) .


Physical And Chemical Properties Analysis

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is a solid .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine involves the reaction of 3-chloro-5-nitropyridazine with sodium hydride and 1,2-dibromoethane, followed by reduction with palladium on carbon and hydrogen gas.", "Starting Materials": [ "3-chloro-5-nitropyridazine", "sodium hydride", "1,2-dibromoethane", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: React 3-chloro-5-nitropyridazine with sodium hydride and 1,2-dibromoethane in anhydrous DMF at 80°C for 24 hours.", "Step 2: Cool the reaction mixture and filter off the precipitate. Wash the precipitate with water and dry it.", "Step 3: Reduce the precipitate with palladium on carbon and hydrogen gas at room temperature and atmospheric pressure for 24 hours.", "Step 4: Filter off the palladium on carbon and evaporate the solvent to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and methanol as the eluent." ] }

CAS RN

2090743-43-2

Product Name

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

Molecular Formula

C6H3BrClN3

Molecular Weight

232.5

Purity

95

Origin of Product

United States

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